molecular formula C13H15N3O3S B11350581 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11350581
M. Wt: 293.34 g/mol
InChI Key: YBXBVICZLDGEHA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a carboxamide group and a dimethoxyphenyl ethyl side chain. Its molecular formula is C12H17NO3, and it has a molecular weight of 223.2683 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with thiadiazole derivatives under specific conditions. One common method includes the use of anhydrous dichloromethane as a solvent, with dimethylaminopyridine (DMAP) as a catalyst, and EDCI.HCl as a coupling agent. The reaction is carried out under nitrogen protection, starting at 0°C and then warming to room temperature, followed by continuous stirring for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization using dichloromethane-ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to scavenge reactive oxygen species (ROS) by donating a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can chelate metal ions, which catalyze the production of ROS, thus exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits enhanced antioxidant activity and potential therapeutic applications, making it a valuable compound for further research .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C13H15N3O3S/c1-18-11-4-3-9(7-12(11)19-2)5-6-14-13(17)10-8-20-16-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)

InChI Key

YBXBVICZLDGEHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSN=N2)OC

Origin of Product

United States

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